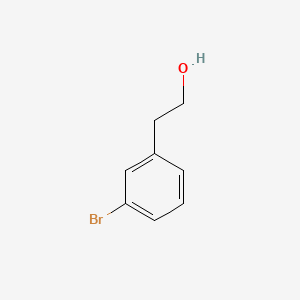

3-Bromophenethyl alcohol

Descripción

Overview of Phenethyl Alcohol Derivatives in Synthetic Chemistry

Phenethyl alcohol and its derivatives are a significant class of compounds in synthetic chemistry, recognized for their presence in a wide array of bioactive molecules and their utility as synthetic precursors. rsc.org The parent compound, phenethyl alcohol, is naturally found in essential oils and is known for its pleasant floral scent, leading to its widespread use in the fragrance industry. wikipedia.org

Beyond fragrances, the phenethyl alcohol scaffold is a common structural motif in many pharmaceuticals. For example, it is found in drugs such as the sedative-hypnotic agent Tramadol and the vasopressin receptor antagonist Tolvaptan. rsc.org The versatility of the phenethyl alcohol backbone allows chemists to introduce various functional groups, leading to a diverse range of molecules with different biological activities. These derivatives are often synthesized through established chemical transformations, such as the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide or the reduction of phenylacetic acid derivatives. wikipedia.org

In synthetic strategies, phenethyl alcohol derivatives serve as key intermediates. The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution to introduce further functionality. For instance, halogenated phenethyl alcohols are precursors for creating more complex molecules through cross-coupling reactions or for the synthesis of photoaffinity probes used in biochemical research. Their role as building blocks is crucial in the construction of targeted molecules for medicinal chemistry and materials science. chemimpex.com

Significance of Bromine Substitution in Aromatic Alcohols for Chemical Reactivity

The substitution of a hydrogen atom with bromine on an aromatic ring has a profound impact on the molecule's chemical reactivity. This is due to the dual electronic nature of halogens: they are electronegative, exerting an electron-withdrawing inductive effect (-I), and they possess lone pairs of electrons that can be donated through resonance (+R). libretexts.org

In the case of 3-bromophenethyl alcohol, the bromine atom is in the meta position relative to the ethyl alcohol side chain. At this position, the electron-withdrawing inductive effect dominates. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. makingmolecules.com The deactivation is most pronounced at the ortho and para positions, which are electronically impoverished by the bromine's pull. Consequently, electrophilic attack is directed primarily to the meta positions relative to the bromine atom (i.e., the 5-position). savemyexams.com

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant, sigma (σ), for a bromine atom in the meta position (σ_meta) is +0.39. pitt.edu This positive value confirms that it is an electron-withdrawing group, which reduces the electron density of the aromatic ring and affects the acidity of protons and the rates of reactions involving the ring or side chain.

Furthermore, the carbon-bromine bond itself is a key functional group. It provides a reactive site for a variety of transformations not possible with an unsubstituted ring. It is particularly useful in modern synthetic chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom thus makes this compound a versatile precursor for synthesizing more complex, substituted phenethyl alcohol derivatives.

Historical Context of this compound Synthesis and Early Applications

While pinpointing the exact date of the first synthesis of this compound is challenging, its preparation relies on classical organic reactions that have been well-established since the early 20th century. The synthesis of such compounds became more common with the development of specific and reliable brominating agents and reduction techniques.

Modern and historically feasible synthetic routes to this compound generally involve two main strategies. One common method begins with a commercially available meta-substituted benzene derivative, such as 3-bromophenylacetic acid. This starting material can be esterified and then reduced to yield this compound. A typical reduction step might use reagents like potassium borohydride (B1222165) in the presence of lithium chloride.

Another established approach is through a Grignard reaction. This involves the reaction of 3-bromophenylmagnesium bromide (formed from 1,3-dibromobenzene) with ethylene oxide. This method directly forms the carbon-carbon bond of the ethyl side chain.

Early applications of this compound were likely centered on its use as a chemical intermediate. The dual functionality of the alcohol and the bromo-substituent would have made it a useful building block in research laboratories for creating new molecules. In the mid-20th century, with the expansion of the pharmaceutical and agrochemical industries, compounds like this compound became valuable starting materials for the synthesis of novel bioactive compounds, where the bromine atom could be used as a handle for further chemical modification. lookchem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 28229-69-8 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 107-110 °C at 1 mmHg |

| Density | 1.478 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5732 |

Data sourced from multiple chemical suppliers. lookchem.com

Table 2: Comparison of Physical Properties of Phenethyl Alcohol and its Bromo-Isomers

| Compound | Boiling Point | Density (at 25 °C) | Refractive Index (n20/D) |

| Phenethyl alcohol | 219-221 °C | 1.017 g/mL | 1.5325 |

| 2-Bromophenethyl alcohol | 97 °C / 0.7 mmHg | 1.483 g/mL | 1.577 |

| This compound | 107-110 °C / 1 mmHg | 1.478 g/mL | 1.5732 |

| 4-Bromophenethyl alcohol | 138 °C / 9 mmHg | 1.436 g/mL | 1.573 |

Data compiled from various sources. wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTFLKHCSZSFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370116 | |

| Record name | 3-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28229-69-8 | |

| Record name | 3-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromophenethyl Alcohol and Its Derivatives

Regioselective Synthesis of 3-Bromophenethyl Alcohol

Achieving regiocontrol in the synthesis of this compound is a primary challenge. The substitution pattern on the aromatic ring is critical, as the meta-bromo isomer possesses distinct properties and reactivity compared to its ortho and para counterparts. Synthesis strategies often rely on introducing the bromine atom onto a precursor molecule where the desired meta selectivity can be more easily controlled, rather than direct bromination of phenethyl alcohol where a mixture of isomers would be expected due to the ortho, para-directing nature of the ethyl alcohol group.

The synthesis of this compound is frequently accomplished through multi-step sequences starting from precursors that favor meta-bromination or are already brominated at the desired position.

One effective strategy involves the reduction of a carboxylic acid precursor. For instance, 3-bromophenylacetic acid can be esterified and then reduced to yield the target alcohol. This route ensures unambiguous placement of the bromine atom.

Esterification Step: 3-Bromophenylacetic acid is reacted with absolute ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

Reduction Step: The resulting ester, ethyl 3-bromophenylacetate, is subsequently reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield this compound.

Another common and high-yielding approach is the Grignard reaction. This method involves the reaction of a Grignard reagent, prepared from 1,3-dibromobenzene, with ethylene (B1197577) oxide. The reaction must be carefully controlled to ensure mono-addition. A more direct Grignard route starts with 3-bromophenylmagnesium bromide, which is reacted with ethylene oxide in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Direct bromination of aromatic compounds can be optimized using modern methods. While not typically applied to phenethyl alcohol itself due to selectivity issues, techniques like mechanochemical grinding with N-bromosuccinimide (NBS) and an auxiliary like PEG-400 have shown success in the controlled monobromination of other activated aromatic rings, such as phenols. beilstein-journals.org Such strategies, which often proceed under solvent-free and mild conditions, represent potential avenues for developing more direct and greener bromination protocols. beilstein-journals.org

Stereochemistry becomes a critical factor when the phenethyl alcohol scaffold contains a chiral center, typically at the benzylic (C1) or homobenzylic (C2) position of the side chain. While the electrophilic bromination of the aromatic ring itself does not directly affect a pre-existing stereocenter on the side chain, the reaction conditions or subsequent transformations can have significant stereochemical outcomes.

For example, the conversion of a chiral phenethyl alcohol to the corresponding phenethyl bromide using reagents like HBr or PBr₃ proceeds via an Sₙ2 mechanism. This nucleophilic substitution reaction results in a predictable inversion of configuration at the chiral carbon center. Conversely, reactions proceeding through a planar carbocation intermediate (Sₙ1 mechanism), which can be promoted by certain Lewis acidic conditions, would lead to racemization, yielding a mixture of retention and inversion products. masterorganicchemistry.com

In the context of palladium-catalyzed cross-coupling reactions, the stereochemical integrity of the starting material is often crucial. Studies on the coupling of enantioenriched (S)-phenethyl bromide have shown that the stereochemical outcome (retention vs. inversion) is highly dependent on the specific catalytic system and reaction mechanism. nih.gov Therefore, when synthesizing chiral derivatives of this compound, each synthetic step must be carefully considered for its potential impact on the stereochemistry of the final product.

Optimization of Bromination Strategies for Phenethyl Alcohol Precursors

Modern Approaches to Carbon-Carbon Bond Formation in Phenethyl Alcohol Scaffolds

The aryl bromide moiety of this compound is an ideal handle for modern carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing aryl halides. This compound can readily participate in these transformations to create new C-C bonds at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmychemblog.com It is widely used due to the stability and low toxicity of the boron reagents. The reaction of this compound with an arylboronic acid, for instance, can generate biaryl structures, which are common motifs in pharmaceuticals. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene. organic-chemistry.org The process is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. diva-portal.org The Heck reaction with this compound can be used to introduce vinyl groups, leading to the synthesis of substituted styrenes and other unsaturated derivatives. The regioselectivity of the alkene addition is a key consideration in this methodology. diva-portal.orgresearchgate.net

The application of green chemistry principles aims to make the synthesis of chemicals like this compound more environmentally benign. core.ac.uk This involves improving atom economy, using safer solvents, reducing energy consumption, and minimizing waste. scienceinschool.org

Key green strategies applicable to its synthesis include:

Catalysis: The use of highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), can reduce waste and avoid the use of stoichiometric reagents. scienceinschool.orgnih.gov For instance, enzyme-catalyzed esterification reactions have been studied for related phenethyl alcohol systems. nih.gov

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. beilstein-journals.org Aqueous-phase Suzuki coupling reactions are a well-established green alternative to those run in organic solvents. rose-hulman.edu

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through grinding or milling, eliminate the need for solvents altogether, leading to cleaner reactions and easier product isolation. beilstein-journals.org This has been successfully applied to bromination reactions using N-bromosuccinimide. beilstein-journals.org

Cross-Coupling Reactions for Brominated Phenethyl Alcohol Synthesis

Derivatization Strategies for this compound

The two primary functional groups of this compound—the hydroxyl group and the aryl bromide—offer numerous handles for derivatization.

The primary alcohol can undergo a variety of transformations:

Oxidation: It can be oxidized to form the corresponding aldehyde (3-bromophenylacetaldehyde) or carboxylic acid (3-bromophenylacetic acid) using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or acyl chlorides yields esters. A common derivatization is the reaction with methanesulfonyl chloride (mesyl chloride) to form the mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. scientificlabs.iechemdad.com

Etherification: Formation of ethers can be achieved under various conditions, such as the Williamson ether synthesis.

The aryl bromide group is primarily functionalized via cross-coupling reactions as described previously (Section 2.2.1) or through nucleophilic aromatic substitution under specific conditions. Further halogenation is also possible; for example, treatment with a brominating agent can convert the alcohol to a bromide, yielding 1-bromo-3-(2-bromoethyl)benzene (B1315802), a bifunctional intermediate for further synthesis.

Additionally, specialized derivatization reagents are used to "tag" the molecule for analytical purposes. Reagents such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed to react with functional groups like alcohols to improve their ionization efficiency and detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Synthesis of Mesylate Derivatives

The conversion of the hydroxyl group in this compound into a better leaving group is a common and critical step for further functionalization. One of the most effective methods to achieve this is by transforming the alcohol into a mesylate (methanesulfonate) ester. This is typically accomplished by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270). commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. masterorganicchemistry.com This is followed by deprotonation of the resulting oxonium ion by the base to yield the neutral mesylate ester. masterorganicchemistry.com This reaction proceeds via a mechanism that retains the stereochemistry of the alcohol's carbon atom. masterorganicchemistry.com An alternative reagent, methanesulfonic anhydride (B1165640), can also be employed and has the advantage of precluding the formation of chlorinated byproducts. commonorganicchemistry.com The resulting 3-bromophenethyl mesylate is a versatile intermediate, primed for nucleophilic substitution reactions.

| Reagent | Base | Solvent | Temperature | Key Feature |

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (B109758) (DCM) | Room Temperature or cooled | Standard, effective method |

| Methanesulfonic Anhydride ((MeSO₂)₂O) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | Room Temperature or cooled | Avoids formation of alkyl chloride byproduct commonorganicchemistry.com |

Oxidation to 3-Bromophenylacetaldehyde and 3-Bromophenylacetic Acid

The primary alcohol moiety of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage, yielding 3-bromophenylacetaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions used in the Swern oxidation (utilizing dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this transformation. brainly.com

Conversely, the use of strong oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid, 3-bromophenylacetic acid. sciencemadness.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). brainly.com It is also possible to achieve this in a two-step process, where the initially formed aldehyde is further oxidized to the carboxylic acid. brainly.cominchem.org

| Target Product | Reagent(s) | Reagent Type |

| 3-Bromophenylacetaldehyde | Pyridinium Chlorochromate (PCC) | Mild |

| 3-Bromophenylacetaldehyde | Swern Oxidation (DMSO, Oxalyl Chloride) | Mild |

| 3-Bromophenylacetic Acid | Potassium Permanganate (KMnO₄) | Strong |

| 3-Bromophenylacetic Acid | Chromic Acid (H₂CrO₄) | Strong |

| 3-Bromophenylacetic Acid | Persulfate Salts in weak acid | Strong google.com |

Reduction to 3-Bromophenethylamine (B1277633)

The direct reduction of the alcohol group in this compound to an amine is not a standard single-step transformation. The synthesis of 3-bromophenethylamine from the alcohol typically requires a two-step sequence. First, the hydroxyl group must be converted into a good leaving group, such as the mesylate described previously (Section 2.3.1) or a halide. This activated intermediate can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or an azide (B81097) salt followed by reduction, to furnish the desired 3-bromophenethylamine. youtube.com For example, reacting 3-bromophenethyl mesylate with sodium azide would produce 3-bromophenethyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

| Step | Transformation | Typical Reagents |

| 1 | Alcohol to Alkyl Halide/Mesylate | PBr₃, SOCl₂, or MsCl/TEA |

| 2 | Displacement with Amine Source | Ammonia, Sodium Azide (followed by reduction) |

Nucleophilic Substitution Reactions to Form Derivatives

This compound, as a primary alcohol, is a substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. libretexts.org The hydroxyl group (-OH) itself is a poor leaving group. libretexts.org Therefore, for a substitution reaction to occur, the -OH group must first be activated or converted into a more competent leaving group.

This activation can be achieved in several ways:

Protonation: In the presence of a strong hydrohalic acid (like HBr or HCl), the alcohol is protonated to form an oxonium ion. The leaving group becomes a neutral water molecule, which is readily displaced by the halide ion (e.g., Br⁻). libretexts.org

Conversion to Sulfonate Esters: As detailed in section 2.3.1, converting the alcohol to a mesylate or tosylate creates an excellent leaving group (⁻OMs or ⁻OTs) that is easily displaced by a wide range of nucleophiles. masterorganicchemistry.com

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) react with the alcohol to form intermediate species that have good leaving groups, which are then displaced by the chloride or bromide ion, respectively. csueastbay.eduyoutube.com

These activated intermediates can then react with various nucleophiles (e.g., cyanide, azide, alkoxides) to form a diverse array of derivatives.

| Activation Method | Reagent(s) | Leaving Group | Mechanism |

| Protonation | HBr, HCl | H₂O | Sₙ2 (for primary alcohol) libretexts.org |

| Sulfonate Ester Formation | MsCl/Pyridine, TsCl/Pyridine | Mesylate (⁻OMs), Tosylate (⁻OTs) | Sₙ2 |

| Halogenation | SOCl₂, PBr₃ | -OSOCl, -OPBr₂ | Sₙ2 youtube.com |

Strategies for Enhancing Detectability of Derivatized this compound in LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique, but neutral, low-molecular-weight compounds like alcohols can exhibit poor ionization efficiency, leading to low sensitivity. ddtjournal.com Chemical derivatization is a key strategy to overcome this limitation by modifying the analyte to improve its physicochemical properties for MS detection. daneshyari.comresearchgate.net

A highly effective strategy to enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS) is to introduce a permanently charged moiety into the analyte molecule. daneshyari.comnih.gov This ensures that the analyte is pre-charged in solution, significantly boosting its ionization efficiency and subsequent signal intensity in the mass spectrometer. acs.orgacs.org Reagents for this purpose are designed with a reactive group that covalently binds to the analyte and a separate functional group, typically a quaternary ammonium (B1175870) or pyridinium salt, that carries a fixed positive charge. acs.orgmdpi.com This approach not only increases sensitivity but can also improve chromatographic retention and move the derivative's mass out of the low-mass region, which is often cluttered with background noise. chemrxiv.org

Several reagents have been developed to derivatize functional groups like hydroxyls, thereby enhancing their LC-MS/MS detectability.

Dansyl Chloride (Dns-Cl): Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with alcohols and phenols. ddtjournal.com The reaction, often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP), forms a stable dansyl-sulfonate ester. nih.govnih.gov The key advantage of dansylation is the incorporation of a tertiary amine (dimethylamino group), which is readily protonated in the ESI source, leading to a strong signal in positive ion mode. nih.govddtjournal.com The mechanism involves the formation of a highly reactive N-sulfonylpyridinium intermediate from Dns-Cl and DMAP, which is then susceptible to nucleophilic attack by the alcohol. nih.gov This derivatization can increase signal intensity by several orders of magnitude. nih.gov

Picolinic Acid: Picolinic acid is another effective reagent for derivatizing hydroxyl groups, particularly in the analysis of steroids and other alcohols. ddtjournal.comnih.gov The derivatization typically proceeds via a mixed anhydride method, forming a picolinoyl ester. researchgate.net The resulting derivative incorporates a pyridine ring, which has a high proton affinity and thus greatly enhances the ESI response in positive ion mode, with reported sensitivity increases of 5- to 10-fold. researchgate.net

4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide): While originally designed for the derivatization of aldehydes and carboxylic acids, 4-APEBA exemplifies the ideal features of an advanced LC-MS derivatization reagent. nih.govresearchgate.net It introduces two key features: a permanent positive charge via a quaternary ammonium group for high ionization efficiency, and a bromine atom. nih.govmdpi.com The bromine provides a unique isotopic signature in the mass spectrum—two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes)—which serves as a powerful tool for identifying derivatized analytes and distinguishing them from background ions. nih.gov While a direct reaction with alcohols is not its primary application, the principles of incorporating a permanent charge and a unique isotopic pattern are at the forefront of strategies for enhancing detectability.

| Derivatization Reagent | Target Functional Group | Key Feature for LC-MS/MS | Advantage |

| Dansyl Chloride (Dns-Cl) | Hydroxyl, Amine | Introduces a readily ionizable tertiary amine | Greatly enhances positive ion ESI signal; also fluorescent nih.govddtjournal.com |

| Picolinic Acid | Hydroxyl | Introduces a pyridine ring with high proton affinity | Enhances positive ion ESI signal researchgate.net |

| 4-APEBA | Aldehyde, Carboxylic Acid | Introduces a permanent positive charge and a bromine atom | High sensitivity and a unique isotopic signature for easy identification nih.gov |

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

On-tissue chemical derivatization (OTCD) coupled with mass spectrometry imaging (MSI), particularly matrix-assisted laser desorption/ionization (MALDI) MSI, has become a powerful technique to enhance the detection sensitivity and specificity of analytes directly on biological tissue sections. researchgate.netnih.govresearchgate.net This method is especially valuable for visualizing the spatial distribution of molecules that are difficult to ionize, present at low concentrations, or are subject to isobaric interferences. nih.govresearchgate.net The core principle of OTCD involves applying a chemical reagent onto the tissue surface that reacts with a specific functional group on the target analyte. This reaction introduces a tag that improves the analyte's ionization efficiency, often by adding a pre-charged moiety or a readily ionizable group. researchgate.netnih.gov

While this compound itself is not typically used as the derivatization agent, its structural motif is integral to advanced reagents designed for this purpose. A notable example is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). chemrxiv.orgnih.gov This reagent was developed for the sensitive detection of compounds containing carbonyl and carboxylic acid groups. chemrxiv.orgnih.gov A key feature of 4-APEBA is the incorporation of a bromophenethyl group. chemrxiv.orgnih.gov The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), imparts a unique isotopic signature to the derivatized analytes. chemrxiv.org This signature acts as a clear identifier, facilitating the confident detection and screening of derivatized molecules from the complex background of a biological sample in mass spectrometry data. chemrxiv.org

The derivatization strategy enhances detection by increasing the mass of the target molecules, moving them to a region of the mass spectrum with less interference, and by improving their ionization properties. chemrxiv.org Various reagents have been developed to target different functional groups; for instance, Girard's reagents (Girard's T and P) are commonly used for carbonyls. researchgate.netchemrxiv.org The development of reagents like 4-APEBA, which contains the bromophenethyl structural unit, demonstrates the utility of this chemical group in creating advanced analytical tools for spatial metabolomics and hormonomics in complex biological systems. chemrxiv.org

| Derivatization Agent | Target Functional Group(s) | Key Feature of Derivatization | Reference |

|---|---|---|---|

| 4-APEBA | Carbonyls, Carboxylic Acids | Introduces a bromophenethyl group, providing a distinct bromine isotopic signature for confident identification. | chemrxiv.orgnih.gov |

| Girard's T (GT) / Girard's P (GP) | Carbonyls (Aldehydes, Ketones) | Introduces a quaternary ammonium group (a fixed positive charge), enhancing ionization efficiency. | researchgate.netchemrxiv.org |

| 2-Picolylamine (PA) | Carboxylic Acids | Adds a readily protonated moiety to improve signal in positive-ion mode mass spectrometry. | chemrxiv.org |

Functional Group Transformations and Protecting Group Chemistry

In multi-step organic synthesis, the hydroxyl group of an alcohol is often temporarily modified or "protected" to prevent it from interfering with reactions at other sites in the molecule. researchgate.net For this compound, two common and effective protecting groups are the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers. researchgate.netmasterorganicchemistry.com

The protection of an alcohol as a THP ether is a widely used strategy due to the stability of the resulting acetal (B89532) under a variety of non-acidic conditions, including exposure to organometallic reagents, strong bases, and hydrides. researchgate.netorganic-chemistry.org The reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. rsc.org A range of acid catalysts can be employed, from strong acids like p-toluenesulfonic acid (p-TsOH) to milder catalysts like pyridinium p-toluenesulfonate (PPTS) or Lewis acids such as bismuth triflate, which are suitable for substrates sensitive to strong acids. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed in an aprotic solvent like dichloromethane or under solvent-free conditions. organic-chemistry.org

| Protecting Group | Reagents | Typical Conditions | Stability | Reference |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran (DHP), Acid Catalyst (e.g., p-TsOH, PPTS, Bi(OTf)3) | Aprotic solvent (e.g., CH2Cl2), Room Temperature | Stable to bases, organometallics, hydrides; Cleaved by acid. | organic-chemistry.orgrsc.orgbeilstein-journals.org |

| Methoxymethyl (MOM) | MOM-Cl and a base (e.g., DIPEA) OR Methoxymethyl acetate (B1210297) and a Lewis acid (e.g., ZnCl2) | Aprotic solvent (e.g., CH2Cl2 or Toluene), 0°C to Room Temperature | Stable to strong bases, nucleophiles; Cleaved by acid. | masterorganicchemistry.comorgsyn.orgoocities.org |

Comparative Analysis of Synthetic Pathways for Positional Isomers

This compound vs. 2-Bromophenethyl Alcohol and 4-Bromophenethyl Alcohol

Synthesis of this compound: A common route to this compound starts from 3-bromophenylacetic acid. guidechem.com One effective method involves the direct reduction of the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). An alternative two-step approach involves first esterifying the carboxylic acid to form ethyl 3-bromophenylacetate, which is then reduced using milder reagents like potassium borohydride (B1222165) (KBH₄) in the presence of an activating salt such as lithium chloride (LiCl) in THF. This latter method can offer higher yields and purity.

Synthesis of 2-Bromophenethyl Alcohol: The ortho-isomer, 2-bromophenethyl alcohol, is synthesized from 2-bromophenylacetic acid. prepchem.com A documented procedure utilizes a borane-tetrahydrofuran (B86392) complex (BH₃·THF) as the reducing agent. prepchem.com The reaction is carried out in dry THF under an inert atmosphere, followed by an aqueous workup to quench the excess reagent and isolate the product alcohol. This method is reported to provide a high yield of the desired product as a clear oil. prepchem.com

Synthesis of 4-Bromophenethyl Alcohol: The para-isomer, 4-bromophenethyl alcohol, is a widely used building block in the synthesis of more complex molecules, including pharmaceuticals and photoaffinity probes. scientificlabs.co.ukguidechem.com Its synthesis follows a parallel path, starting from 4-bromophenylacetic acid. The reduction can be accomplished using standard reducing agents suitable for carboxylic acids or their esters, such as lithium aluminum hydride. prepchem.com Although specific, detailed preparations are often embedded within broader synthetic schemes, the reduction of the para-substituted phenylacetic acid or its corresponding ester remains the most direct and conventional approach. prepchem.com

The choice of synthetic pathway for any of these isomers often depends on the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. The reduction of the carboxylic acid is generally a high-yielding and reliable transformation for all three positional isomers.

Mechanistic Investigations of Reactions Involving 3 Bromophenethyl Alcohol

Elucidation of Reaction Mechanisms in Oxidation and Reduction

The chemical behavior of 3-bromophenethyl alcohol is characterized by the reactivity of its two primary functional groups: the hydroxyl (-OH) group and the carbon-bromine (C-Br) bond. Mechanistic studies of its oxidation and reduction reactions focus on the transformation of the alcohol functionality.

Oxidation: As a primary alcohol, this compound can be oxidized to form either 3-bromophenylacetaldehyde or, upon further oxidation, 3-bromophenylacetic acid. The specific product depends on the choice of oxidizing agent and reaction conditions.

The mechanism for oxidation to an aldehyde with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) typically involves several key steps:

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the chromium(VI) center of the oxidizing agent. Following a proton transfer, a chromate ester intermediate is formed.

E2 Elimination: A base (which can be the pyridinium counterion or another molecule) abstracts the proton from the carbon bearing the hydroxyl group. Concurrently, the C-H bond electrons shift to form a carbon-oxygen double bond (a carbonyl group), and the O-Cr bond breaks, with the chromium atom accepting the electrons and being reduced (e.g., from Cr(VI) to Cr(IV)). This concerted step is characteristic of an E2 elimination pathway.

Stronger oxidizing agents, such as chromic acid (Jones reagent), will typically oxidize the initially formed aldehyde further to a carboxylic acid.

Reduction: While this compound is itself a product of reduction, understanding its formation provides insight into reduction mechanisms. A common laboratory synthesis involves the reduction of an ester, such as ethyl 3-bromophenylacetate. The mechanism using a reducing agent like potassium borohydride (B1222165) (KBH₄) proceeds as follows :

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, on the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the pi bond, expelling the ethoxide (-OEt) as a leaving group. This step generates an aldehyde intermediate (3-bromophenylacetaldehyde).

Second Hydride Attack: The aldehyde is more reactive than the starting ester, and it is rapidly attacked by another hydride ion from the borohydride reagent.

Final Product Formation: This second nucleophilic attack results in a new tetrahedral alkoxide intermediate. An acidic workup step then protonates the alkoxide ion to yield the final product, this compound .

Kinetics and Thermodynamics of Nucleophilic Substitution at the Bromine Center

The bromine atom attached to the aromatic ring of this compound is generally unreactive toward standard nucleophilic substitution reactions (S_N1 or S_N2) directly at the aromatic carbon. This is due to the high energy required to break the C(sp²)-Br bond and the electronic repulsion between the incoming nucleophile and the electron-rich benzene (B151609) ring.

However, the term "nucleophilic substitution at the bromine center" can also refer to reactions where the bromine atom itself is the target of a nucleophilic attack, or more commonly, reactions involving the entire molecule where the C-Br bond is eventually cleaved, such as in cross-coupling reactions.

For reactions like the Suzuki or Heck coupling, which are catalyzed by transition metals (e.g., palladium), the mechanism is complex and does not follow a simple S_N1/S_N2 pathway. The kinetics of such a reaction would not be zero-order, but would depend on the concentrations of the substrate (this compound), the coupling partner, and the catalyst. For instance, a palladium-catalyzed coupling reaction was used in a synthesis involving this compound where it was reacted with a diboron (B99234) pinacol (B44631) ester in the presence of a palladium catalyst and potassium acetate (B1210297) google.com.

While specific, empirically determined kinetic and thermodynamic data for nucleophilic substitution on this compound are not widely available in foundational literature, the general principles of reactivity for brominated aromatic compounds apply. The reaction rates and favorability would be significantly influenced by factors such as:

The nature of the catalyst.

The choice of solvent.

The reaction temperature.

The electronic properties of the nucleophile or coupling partner.

Table 1: Factors Influencing Nucleophilic Substitution Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Favorability) |

| Catalyst | A more efficient catalyst (e.g., palladium with appropriate ligands) lowers the activation energy, dramatically increasing the reaction rate. | The catalyst does not change the overall ΔG of the reaction but enables a pathway for it to occur. |

| Temperature | Increasing the temperature generally increases the reaction rate by providing more kinetic energy to overcome the activation barrier. | Affects the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS), but the effect is often secondary to the change in rate. |

| Solvent | The choice of solvent can affect the solubility of reactants and stabilize intermediates or transition states, thereby influencing the rate. | Can slightly alter the relative energies of reactants and products, but the effect is usually minor. |

| Nucleophile/Coupling Partner | A more reactive coupling partner will generally lead to a faster reaction. | The inherent stability of the final product formed with the specific nucleophile determines the overall thermodynamic driving force. |

Computational Chemistry Approaches to Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their properties, including reaction pathways and energies. For a reaction involving this compound, DFT calculations can be employed to map out the entire reaction energy profile.

This process involves:

Geometry Optimization: Calculating the lowest energy structure (geometry) for all relevant species in the reaction: reactants, intermediates, transition states, and products.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

A hypothetical DFT study on the oxidation of this compound to 3-bromophenylacetaldehyde would provide quantitative data on the energy landscape of the reaction, as illustrated in the conceptual table below.

Table 2: Conceptual DFT-Calculated Energy Profile for Oxidation of this compound

| Species | Description | Relative Energy (kJ/mol) | Nature of Stationary Point |

| R | Reactants (this compound + Oxidant) | 0 | Minimum |

| TS1 | Transition State for Chromate Ester Formation | +50 | First-Order Saddle Point |

| INT | Chromate Ester Intermediate | +10 | Minimum |

| TS2 | Transition State for E2 Elimination | +120 | First-Order Saddle Point |

| P | Products (3-Bromophenylacetaldehyde + Reduced Oxidant) | -80 | Minimum |

Note: The energy values are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

In the context of reactions involving this compound, MD simulations can be used to investigate:

Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange themselves around the this compound molecule. This includes analyzing the strength and lifetime of hydrogen bonds between the alcohol's hydroxyl group and the solvent, which can significantly impact reactivity.

Reactant Encounters: Simulating the approach of a reactant or a catalyst to the this compound molecule. This can reveal preferential binding orientations and the dynamics of forming a pre-reaction complex.

Conformational Dynamics: The ethyl alcohol side chain of this compound is flexible. MD simulations can explore the different conformations the molecule adopts in solution and how this conformational flexibility might influence its ability to fit into the active site of a catalyst.

These simulations provide a dynamic picture that complements the static energy profiles obtained from DFT, offering a more complete understanding of the reaction in a realistic chemical environment.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Catalytic Mechanisms in Transformations of this compound

Ruthenium complexes featuring PNN (Phosphine-Amine-Phosphine type) and PNP (Phosphine-Nitrogen-Phosphine) pincer ligands are highly effective catalysts for a variety of transformations of alcohols, including dehydrogenation, hydrogenation, and transfer hydrogenation. While specific studies detailing the use of this compound with these exact catalysts are not prominent, the well-established mechanisms for primary alcohols are directly applicable.

A key feature of many Ru-PNP and Ru-PNN catalyzed reactions is the concept of metal-ligand cooperation, often involving an "outer-sphere" mechanism. In the case of alcohol dehydrogenation, the mechanism typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" pathway:

Alcohol Coordination and Deprotonation: The alcohol substrate coordinates to the ruthenium center. A basic site on the pincer ligand (often the nitrogen atom) facilitates the deprotonation of the alcohol's hydroxyl group, forming an alkoxide intermediate.

β-Hydride Elimination (Dehydrogenation): The ruthenium-alkoxide intermediate undergoes β-hydride elimination. The C-H bond on the carbon adjacent to the oxygen breaks, and the hydrogen is transferred as a hydride (H⁻) to the ruthenium center, forming a ruthenium-hydride (Ru-H) species. The organic substrate is released as an aldehyde (in this case, 3-bromophenylacetaldehyde).

Hydrogen Transfer/Release: The Ru-H species is now a source of stored hydrogen. It can either release H₂ gas (in a net dehydrogenation reaction) or, more commonly in transfer hydrogenation, transfer the hydride to another substrate (an acceptor molecule). In the reverse reaction (hydrogenation of an aldehyde), the Ru-H species delivers the hydride to the carbonyl carbon of the aldehyde.

This catalytic cycle allows primary alcohols like this compound to be temporarily and reversibly converted into aldehydes, which can then participate in other reactions before being hydrogenated back to the alcohol, all within the same pot.

Potassium Carbonate Catalysis in Hydroboration

The use of simple and abundant main-group metal salts as catalysts for fundamental organic transformations represents a significant advancement in sustainable chemistry. Potassium carbonate (K₂CO₃), an inexpensive and readily available salt, has emerged as a highly effective transition-metal-free catalyst for the hydroboration of alkenes. acs.orgacs.orgrsc.orgnih.gov This method provides a practical and operationally simple route to synthesize alkyl boronates, which are versatile intermediates that can be oxidized to alcohols. In the context of this compound, this catalytic system is relevant for the hydroboration of 3-bromostyrene (B1266119).

The reaction typically involves treating an alkene with a borane (B79455) source, such as pinacolborane (HBpin), in the presence of a catalytic amount of K₂CO₃. nih.gov The process is efficient under mild conditions and demonstrates broad applicability. rsc.org For the hydroboration of alkenes, the reaction may require elevated temperatures (e.g., 110 °C), whereas carbonyl reductions can proceed at room temperature. rsc.org

Mechanistic studies, supported by density functional theory (DFT) calculations, suggest a pathway initiated by the interaction between HBpin and the potassium carbonate catalyst. acs.orgnih.gov This interaction generates a zwitterionic intermediate. The intermediate then reacts with the alkene substrate (e.g., 3-bromostyrene) through a hexagonal ring transition state. acs.org A subsequent ligand exchange with another molecule of HBpin yields the alkyl boronate product and regenerates an intermediate that continues the catalytic cycle. acs.org The efficiency of the catalysis can be influenced by the physical form of the K₂CO₃, with powdered forms showing higher reactivity than beads due to a greater surface area. acs.org

The K₂CO₃-catalyzed hydroboration of various substituted alkenes proceeds with high conversion rates, indicating its potential for substrates like 3-bromostyrene to yield the corresponding boronate ester, the direct precursor to this compound upon oxidative workup.

Table 1: K₂CO₃-Catalyzed Hydroboration of Various Alkenes with HBpin This table presents a selection of substrates to illustrate the scope and efficiency of the catalytic system. Data sourced from studies on K₂CO₃-catalyzed hydroboration. nih.gov

| Entry | Alkene Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| 1 | Styrene | 5 | 24 | 99 |

| 2 | 4-Methylstyrene | 5 | 24 | 99 |

| 3 | 4-Methoxystyrene | 5 | 24 | 99 |

| 4 | 4-Chlorostyrene | 5 | 24 | 99 |

| 5 | 1-Octene | 5 | 24 | 99 |

| 6 | Phenylacetylene | 5 | 24 | 99 |

Indium(III)-Catalyzed Reductive Halogenation and Related Conversions

Indium(III) compounds, such as indium(III) bromide (InBr₃) and indium(III) iodide (InI₃), have been recognized as versatile and efficient π-acid catalysts for a wide array of organic transformations. researchgate.netrsc.org These catalysts are effective in promoting carbon-carbon and carbon-heteroatom bond formations, including hydrofunctionalization and cycloisomerization reactions. rsc.org

A significant application of indium(III) catalysis is the reductive halogenation of carboxylic acids to produce alkyl bromides and iodides. nih.gov This transformation is achieved by treating a carboxylic acid with a hydrosilane, typically 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), and a halogen source in the presence of a catalytic amount of an indium(III) halide. nih.govnii.ac.jp This method is notable for its high efficiency and remarkable tolerance for various functional groups, including existing halogens, hydroxyl groups, and nitro groups. nih.gov This tolerance makes the reaction suitable for complex substrates, including those with a bromine atom, such as 3-bromophenylacetic acid, a precursor to derivatives of this compound. Mechanistic investigations suggest that the indium catalyst activates the carboxylic acid, facilitating reduction by the silane (B1218182) and subsequent substitution by the halide. nih.gov

Beyond this specific conversion, indium(III) catalysts mediate a range of related reactions. For instance, InBr₃ catalyzes the coupling between alkyl chlorides and silyl (B83357) enolates, demonstrating its utility in C-C bond formation. researchgate.net Furthermore, organoindium reagents, which can be generated from alkyl halides, participate in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.org This showcases the integration of indium chemistry with other modern synthetic methodologies. rsc.org Indium(III) iodide has also been employed to catalyze cascade cycloisomerization reactions of 1,5-enynes, highlighting its role in constructing complex molecular frameworks under mild conditions. acs.org

The versatility of indium(III) catalysis underscores its importance in synthetic organic chemistry, enabling transformations that are crucial for the synthesis and modification of molecules like this compound and its derivatives.

Table 2: Indium(III)-Catalyzed Reductive Iodination of Various Carboxylic Acids This table illustrates the scope of the reductive halogenation reaction using an indium(III) catalyst, TMDS, and iodine. Data sourced from studies on indium-catalyzed reductive halogenation. nih.gov

| Entry | Carboxylic Acid Substrate | Product | Yield (%) |

| 1 | 3-Phenylpropanoic acid | 1-Iodo-3-phenylpropane | 94 |

| 2 | 10-Undecenoic acid | 1-Iodo-10-undecene | 91 |

| 3 | 4-Chlorobenzoic acid | 4-Chlorobenzyl iodide | 85 |

| 4 | Phenylacetic acid | Benzyl (B1604629) iodide | 96 |

| 5 | 4-Nitrobenzoic acid | 4-Nitrobenzyl iodide | 88 |

| 6 | 2-Thiophenecarboxylic acid | 2-(Iodomethyl)thiophene | 90 |

Advanced Analytical Methodologies for 3 Bromophenethyl Alcohol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. For 3-Bromophenethyl alcohol, various spectroscopic methods are utilized to confirm its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals corresponding to the aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the other methylene protons (-CH₂Ar) will present as distinct triplets, a result of spin-spin coupling with each other. The hydroxyl proton (-OH) signal can be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the distinct carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are given in Hertz (Hz).

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) / ppm | Multiplicity |

| ~7.40 | s |

| ~7.35 | d |

| ~7.15 | d |

| ~7.10 | t |

| 3.85 | t, J = 6.5 Hz |

| 2.85 | t, J = 6.5 Hz |

| 1.5-2.0 (variable) | br s |

This table presents typical, generalized data. Actual experimental values may vary slightly.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. fishersci.atbldpharm.com The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H bond of the alcohol and the C-Br bond, as well as vibrations from the aromatic ring and alkyl chain. fishersci.atbldpharm.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the bromine atom is suggested by a C-Br stretching absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. fishersci.atbldpharm.com In electron ionization (EI) MS, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound will appear as a pair of peaks of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation of this compound is expected to follow characteristic pathways for alcohols and benzylic compounds. libretexts.org Common fragmentation includes the loss of a water molecule (H₂O) from the molecular ion and cleavage of the C-C bond adjacent to the hydroxyl group. libretexts.org The most prominent peak in the mass spectrum is often from the formation of the stable bromotropylium ion or a related benzylic cation. Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis by isolating a specific fragment ion and inducing further fragmentation to establish its structure and connectivity. accustandard.com

Table 3: Expected Mass-to-Charge Ratios (m/z) of Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z | Notes |

| [M]⁺ | [C₈H₉BrO]⁺ | 200/202 | Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes |

| [M-H₂O]⁺ | [C₈H₇Br]⁺ | 182/184 | Loss of water |

| [M-CH₂OH]⁺ | [C₇H₆Br]⁺ | 169/171 | Cleavage of the C-C bond adjacent to the ring |

| [C₇H₆Br]⁺ | Bromotropylium ion | 169/171 | A common stable fragment for brominated benzyl (B1604629) compounds |

| [CH₂OH]⁺ | 31 |

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. Gas chromatography and high-performance liquid chromatography are the most commonly used techniques.

Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. tcichemicals.com A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. fishersci.at The choice of column, typically a capillary column with a non-polar or medium-polarity stationary phase, and the temperature program are critical for achieving good separation from any potential impurities. phillysim.org

Table 4: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment and separation of this compound, particularly if the compound or its impurities are non-volatile or thermally labile. fishersci.atbeilstein-journals.org The separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring absorbs significantly.

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~210 nm and ~265 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are central to the analysis of organic compounds like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace levels of compounds and for studying their metabolic fate. nih.gov The coupling of liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity. nih.gov For a compound like this compound, this is particularly relevant for monitoring its presence as an impurity or for studying its biotransformation products. ijalsr.org

Metabolomics studies frequently employ LC-MS/MS to identify and quantify a wide range of metabolites in biological samples. nih.govmdpi.com The process involves separating compounds in a complex mixture using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. nih.gov Although direct metabolic studies on this compound are not extensively documented in the reviewed literature, the methodology is well-established for analogous compounds. For instance, metabolomic profiling has been used to identify biomarkers of alcohol intake and liver injury by analyzing polar metabolites in plasma. nih.gov

Derivatization is a common strategy in LC-MS analysis to improve the ionization efficiency and chromatographic retention of target analytes that may otherwise be difficult to detect. mdpi.comresearchgate.net For alcohols and their metabolites, various derivatization reagents can be employed to enhance their detection, particularly for aldehydes and carboxylic acids that may be products of metabolism. nih.gov The use of stable isotope-coded derivatization can further improve the accuracy of quantification. mdpi.com

Table 1: Conceptual Application of LC-MS/MS for this compound Analysis

This table is a conceptual representation of how LC-MS/MS could be applied, as specific literature on this compound is scarce.

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF). nih.gov |

| Chromatography | Reversed-phase chromatography (e.g., using a C18 column) is typically used to separate semi-polar compounds. nih.gov |

| Ionization Mode | Electrospray ionization (ESI) in either positive or negative mode would be explored to determine the optimal ionization for this compound and its potential metabolites. nih.gov |

| Detection Mode | For trace quantification, Selected Reaction Monitoring (SRM) would be used for its high sensitivity and specificity. mdpi.com For metabolite profiling, data-dependent acquisition (DDA) would be employed to identify unknown metabolites. mdpi.com |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) could be used to concentrate the analyte and remove matrix interferences from biological samples. |

| Potential Metabolites | Based on general alcohol metabolism, potential metabolites could include 3-bromophenylacetaldehyde and 3-bromophenylacetic acid. |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. nih.gov This method is well-suited for the analysis of this compound, which is a volatile compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. notulaebotanicae.ro The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. researchgate.net

Research has demonstrated the use of GC-MS in the analysis of reaction mixtures containing derivatives of 2-(3-bromophenyl)ethanol (this compound). rsc.org For instance, in the synthesis of 3-bromophenethyl 2-oxo-2-phenylacetate, GC-MS was used to analyze the crude reaction mixture. rsc.org The analysis was performed on an Agilent 7890 GC System with an Agilent 5975 Mass Selective Detector, utilizing an HP-5 column. rsc.org This highlights the practical application of GC-MS in monitoring chemical reactions involving this compound.

The technique is also widely used for quantifying volatile metabolites in various samples, including food, beverages, and biological fluids. nih.govnih.gov Methods often involve headspace or solid-phase microextraction (SPME) for sample introduction, which are particularly useful for extracting volatile analytes from complex matrices. nih.gov

Table 2: GC-MS Parameters from a Study Involving a this compound Derivative rsc.org

| Parameter | Description |

|---|---|

| Instrumentation | Agilent 7890 GC System with an Agilent 5975 Mass Selective Detector |

| Column | HP-5 (30 m × 0.32 mm, film thickness 0.25 μm) |

| Application | Analysis of crude reaction mixture for the synthesis of 3-bromophenethyl 2-oxo-2-phenylacetate. |

LC-MS/MS for Trace Analysis and Metabolite Profiling

Computational Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds. Density-functional theory (DFT) is a widely used method for calculating various molecular properties, including NMR chemical shifts. aps.org

The prediction of ¹H and ¹³C NMR spectra is a valuable tool in organic chemistry. researchgate.net By calculating the magnetic shielding tensors of nuclei within a molecule, it is possible to predict their chemical shifts. aps.org These calculations are often performed using DFT methods with various functionals and basis sets. epstem.net While the absolute calculated shielding values may not perfectly match experimental chemical shifts, there is often a strong linear correlation between the two, allowing for accurate predictions after scaling. aps.org

Several online tools and software packages are available for predicting NMR spectra. nmrdb.org These tools often use databases of known spectra and computational algorithms to provide rapid predictions for a given chemical structure. nmrdb.org

Although specific DFT studies focused solely on this compound are not prevalent in the searched literature, the methodology is broadly applicable. The process would involve creating a 3D model of the this compound molecule, optimizing its geometry using a DFT method (e.g., B3LYP with a suitable basis set like 6-311G(d,p)), and then performing NMR shielding calculations. epstem.net The predicted shielding constants would then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on general NMR prediction principles and data from online predictive tools. guidechem.com It serves as an illustrative example of what computational predictions would yield.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-α (CH₂) | ~3.8 | Triplet | 2H |

| H-β (CH₂) | ~2.8 | Triplet | 2H |

| Aromatic H | ~7.1 - 7.4 | Multiplet | 4H |

| OH | Variable | Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-α (CH₂) | ~63 |

| C-β (CH₂) | ~39 |

| C-Br | ~122 |

| Aromatic CH | ~127, 130, 131, 133 |

| Aromatic C (ipso) | ~141 |

Research on Biological Activities and Mechanisms of Action

Investigation of Anticancer Properties

A notable area of research has been the evaluation of 3-Bromophenethyl alcohol's potential as an anticancer agent. In vitro studies have shown its ability to impede the growth of various cancer cell lines, pointing towards its promise in the development of new cancer therapies.

Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in several cancer cell lines, including those of breast and lung cancer. This targeted cell-killing ability is a crucial characteristic of effective anticancer agents. One study highlighted that treatment of MCF-7 breast cancer cells with this compound led to a significant apoptosis rate of 60% at a concentration of 50 µM.

The anticancer effects of this compound appear to be mediated through the activation of the intrinsic apoptotic pathway. This pathway, also known as the mitochondrial pathway, is a key process in programmed cell death initiated by various cellular stresses. nih.govnih.gov

A critical step in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. nih.govnih.gov Research indicates that this compound modulates the levels of these proteins, leading to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis. nih.govnih.gov

The apoptotic cascade culminates in the activation of caspases, a family of cysteine proteases that execute the final stages of cell death. nih.gov Studies have shown that this compound treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase. nih.gov The activation of these caspases is a hallmark of apoptosis. nih.govnih.gov

In vitro studies are fundamental in determining the cytotoxic potential of a compound. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of a biological process. For this compound, an IC50 value of 30 µM has been reported in the treatment of MCF-7 breast cancer cells, indicating its potency in inhibiting the growth of these cancer cells.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 Value | Apoptosis Rate (at 50 µM) | Mechanism of Action |

| MCF-7 (Breast Cancer) | 30 µM | 60% | Activation of caspase-3 and caspase-9 pathways. |

Activation of Caspase-3 and Caspase-9 Pathways

Antimicrobial Research

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Research suggests that the compound exhibits significant efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. One study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics. The proposed mechanism of action involves the disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

| Staphylococcus aureus | 15 | Penicillin | 18 |

| Escherichia coli | 12 | Gentamicin | 14 |

Antibacterial Activities

The parent compound, phenethyl alcohol, is recognized for its use as an antimicrobial, antiseptic, and disinfectant. nih.govwikipedia.org It is utilized as a preservative in a variety of formulations due to its stability and antimicrobial properties. nih.govwikipedia.orgactylis.com This foundational activity provides a basis for investigating derivatives like this compound.

The inclusion of halogen atoms on a phenethyl structure is a strategy explored in medicinal chemistry to enhance or modify biological activity. For instance, research into synthetic macrocyclic diarylheptanoids has incorporated para-halogen substituted phenethylamine (B48288) derivatives, including those with p-chlorophenethyl and p-bromophenethyl groups, which showed moderate to good antibacterial activity against Mycobacterium tuberculosis and certain Gram-positive bacteria. nih.gov While this research used the para (4-bromo) isomer as part of a larger, more complex molecule, it highlights the potential contribution of the bromophenethyl moiety to antibacterial efficacy. nih.gov Similarly, other halogenated analogues, such as p-iodo-phenethyl alcohol, have been noted to possess antibacterial properties. ontosight.ai

Table 1: Research Context for Antibacterial Activity

| Compound/Derivative | Finding | Source(s) |

|---|---|---|

| Phenethyl Alcohol (Parent Compound) | Established antimicrobial and preservative properties. | nih.govwikipedia.orgactylis.com |

| p-Bromophenethyl Amine Derivative | Incorporated into a larger molecule that exhibited moderate to good activity against M. tuberculosis and Gram-positive bacteria. | nih.gov |

| p-Iodo-phenethyl Alcohol (Isomer) | Noted to exhibit antibacterial properties. | ontosight.ai |

Antifungal Properties

Similar to its antibacterial action, the potential antifungal properties of this compound can be inferred from its parent structure. Phenethyl alcohol is produced as an autoantibiotic by the fungus Candida albicans and is known to affect fungal growth. actylis.com Studies have shown that PEA and structurally similar compounds can influence the production of enzymes in fungi. nih.gov Furthermore, p-iodo-phenethyl alcohol, a related halogenated compound, is reported to have antifungal properties, suggesting that halogenation of the phenethyl alcohol structure may be a viable strategy for developing antifungal agents. ontosight.ai The broader class of aromatic substituted aliphatic alcohols, which includes phenethyl alcohol, has been investigated for antifungal applications. google.com

Mechanisms of Action Against Microorganisms

The primary mechanism of action for phenethyl alcohol (PEA) is believed to be the disruption of the microbial cell membrane. nih.gov Research on Escherichia coli demonstrated that PEA causes a breakdown of the cell's permeability barrier. nih.gov This leads to an increased leakage of essential intracellular components, such as potassium ions, while inhibiting functions like DNA synthesis. nih.gov

This alteration of the membrane structure is considered the primary effect, with other inhibitions being secondary consequences. nih.gov Studies on the ultrastructure of E. coli treated with PEA revealed the generation of new intracellular membranes. researchgate.net In fungi, PEA is also suggested to affect the cytoplasmic membrane and/or the cell wall. nih.gov It is hypothesized that this compound would share this fundamental mechanism, with the bromine atom potentially modulating its lipophilicity and, consequently, its ability to interact with and penetrate microbial cell membranes.

Interactions with Biological Systems and Molecular Targets

The chemical structure of this compound dictates its potential interactions with biological molecules through hydrogen bonding and susceptibility to metabolic reactions like nucleophilic substitution.

Role of Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group is the key functional group in this compound responsible for forming hydrogen bonds. libretexts.orgsavemyexams.com As in all alcohols, the oxygen atom has lone pairs of electrons and is an effective hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group is partially positive and can act as a hydrogen bond donor. libretexts.orgsavemyexams.com This capability allows the molecule to interact with water, as well as the active sites of enzymes and receptors that contain complementary functional groups (e.g., carbonyls, amines). These non-covalent interactions are fundamental to the binding and potential modulation of biological targets.

Table 2: Hydrogen Bonding Profile of this compound

| Feature | Role in Hydrogen Bonding | Potential Biological Interaction Partners |

|---|---|---|

| Hydroxyl Oxygen | Hydrogen Bond Acceptor (via lone pairs) | Water (H-atoms), Amine groups, Hydroxyl groups |

| Hydroxyl Hydrogen | Hydrogen Bond Donor (partially positive) | Water (O-atoms), Carbonyl groups, Ether linkages |

Nucleophilic Substitution in Biological Pathways

The hydroxyl group of an alcohol is typically a poor leaving group for nucleophilic substitution reactions. libretexts.org However, in acidic environments, such as those found in certain biological compartments, the hydroxyl group can be protonated to form an oxonium ion. This creates a much better leaving group (a neutral water molecule), facilitating nucleophilic substitution reactions by either an SN1 or SN2 mechanism. libretexts.org